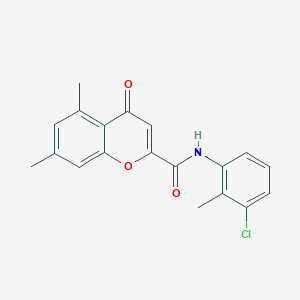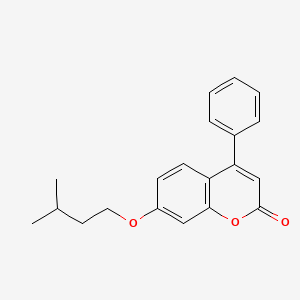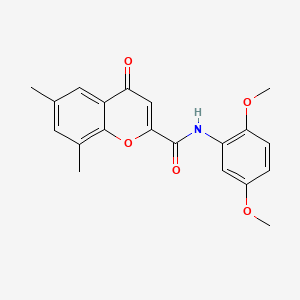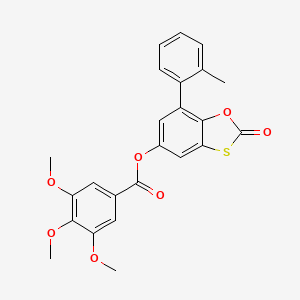![molecular formula C20H24N2O B14992787 1-butyl-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14992787.png)
1-butyl-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
The synthesis of 1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2,5-Dimethylphenoxy Methyl Group: This step involves the reaction of the benzimidazole derivative with 2,5-dimethylphenol in the presence of a suitable coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base such as lutidine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
作用机制
The mechanism of action of 1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
相似化合物的比较
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-(4-Benzoylphenoxy)-1-(2-((1-Methyl-1H-Indol-3-yl)Methyl)-1H-Benzimidazol-1-yl) Ethanone: This compound also exhibits antimicrobial activity and is used in similar biological studies.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various therapeutic applications.
属性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-butyl-2-[(2,5-dimethylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-4-5-12-22-18-9-7-6-8-17(18)21-20(22)14-23-19-13-15(2)10-11-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI 键 |
IQDCTWKZGCKVTF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14992704.png)


![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992719.png)

![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14992730.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992742.png)
![3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14992750.png)
![3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14992755.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992759.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14992767.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14992795.png)
![N-(4-ethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992799.png)
